Scientific Field: Medicinal chemistry and microbiology.
Summary: Researchers synthesized benzimidazole-bridged benzophenone-substituted indole scaffolds containing the compound 2-(5-fluoro-1-methyl-1H-indol-3-yl)-2-oxoacetate (referred to as compound 11a).
Methods: The compound was synthesized by reacting 2-(4-benzoyl-2-bromo-phenoxy) acetic acid with 1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone) in 1,4-dioxane.
Results: Compound 11a exhibited potent antimicrobial activity against tested strains.
Scientific Field: Biochemistry and pharmacology.
Summary: Compound 28, which contains the methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate moiety, showed significant inhibition of secretory phospholipase A2 (sPLA2).
Methods: In vitro assays were used to assess sPLA2 inhibition.
Results: Compound 28 exhibited comparable or greater sPLA2 inhibition than ursolic acid (a positive control).
Scientific Field: Biochemistry and cellular biology.
Summary: Compound 28 also inhibited reactive oxygen species (ROS) generation induced by lipopolysaccharide.
Methods: In vitro experiments assessed ROS inhibition.
Scientific Field: Organic chemistry.
Summary: Researchers synthesized compound 11a using specific reaction conditions.
Methods: Detailed synthetic procedures involved bromination, acylation, and cyclization.
Scientific Field: Medicinal chemistry and drug development.
Summary: Compound 11a represents a potential lead compound for novel antibacterial agents.
Methods: In silico docking studies identified FtsZ as a key functional protein for bacterial cell division.
Scientific Field: Interdisciplinary research.
Summary: Compound 11a serves as a versatile building block for further exploration in drug design and chemical biology.
Methods: Researchers can modify compound 11a to create derivatives with specific properties.
Results: Compound 11a’s structural features make it valuable for diverse applications.
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate is a chemical compound with the molecular formula C11H8FNO3 and a molecular weight of approximately 221.19 g/mol. The structure consists of an indole moiety substituted with a fluorine atom at the 5-position and an ester functional group derived from oxoacetic acid. This compound is notable for its flat indolyl portion, characterized by a small dihedral angle between the five-membered and six-membered rings, which facilitates intermolecular interactions such as hydrogen bonding and π–π stacking, contributing to its solid-state architecture .
These reactions are essential for synthesizing derivatives with enhanced biological activity or altered properties .
Research highlights several biological activities associated with methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Notable findings include:
The synthesis of methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate typically involves several steps:
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate has various applications in medicinal chemistry and drug development:
Interaction studies involving methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate focus on its binding affinity and inhibitory effects on specific enzymes:
Several compounds exhibit structural or functional similarities to methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 5-fluoroindole | Indole structure with fluorine | Antimicrobial |
| Methyl 3-indolecarboxylate | Indole with carboxylic acid | Anti-inflammatory |
| Methyl indoleacetic acid | Indole derivative with acetic acid | Plant growth regulator |
| Methyl 4-(5-fluoroindolyl)phenyl ketone | Indole substituted phenyl ketone | Anticancer |
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate is unique due to its specific combination of an indole structure with a fluorine atom and an oxoacetate group, which enhances its biological activity compared to other similar compounds .
The synthesis of methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate typically follows established classical methodologies that have been refined over decades of organic chemistry research. The most commonly employed classical approach involves the sequential formation of the indole core followed by functional group modifications to install the oxoacetate moiety.
The primary classical route begins with the preparation of 5-fluoroindole as the key intermediate. This can be achieved through the Fischer indole synthesis, where 4-fluorophenylhydrazine is condensed with ethyl pyruvate under acidic conditions [1]. The resulting 5-fluoroindole serves as the foundation for subsequent acylation reactions. Alternative approaches include the synthesis of 5-fluoroindole through vicarious nucleophilic substitution reactions involving 4-fluoronitrobenzene and 2-(4-bromophenoxy)acetonitrile, followed by reductive cyclization [2].
The classical method most widely documented in the literature involves the direct acylation of 5-fluoroindole with oxalyl chloride in diethyl ether at low temperatures, typically 0°C [3]. This two-step process first generates the intermediate 5-fluoro-1H-indole-3-glyoxylyl chloride, which is subsequently treated with methanol to yield the desired methyl ester. The reaction conditions are carefully controlled to maintain the integrity of the fluorine substituent and prevent decomposition of the oxalyl chloride reagent [3].
Research has demonstrated that the classical approach achieves yields of approximately 87% when optimized conditions are employed [3]. The reaction mechanism involves electrophilic acylation at the C-3 position of the indole ring, which is the most nucleophilic site due to the electron-rich nature of the indole system. The fluorine substituent at the 5-position provides electronic modulation that influences both the reactivity and selectivity of the acylation process .
Temperature control is critical in classical synthetic routes, as elevated temperatures can lead to decomposition of both the oxalyl chloride reagent and the intermediate acyl chloride. The use of anhydrous conditions is essential to prevent hydrolysis of the reactive intermediates. Solvent selection also plays a crucial role, with diethyl ether being preferred due to its ability to dissolve the starting materials while maintaining the stability of the intermediates [3].
The classical synthesis has been successfully scaled for industrial applications, with modifications to improve atom economy and reduce waste generation. These improvements include the development of continuous flow processes that allow for better heat management and more efficient mixing of reagents [5].
Friedel-Crafts acylation represents one of the most versatile and widely studied approaches for the synthesis of methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. This methodology leverages the inherent nucleophilicity of the indole ring system to facilitate electrophilic acylation reactions under Lewis acid catalysis.
The fundamental Friedel-Crafts approach involves the activation of oxalyl chloride by Lewis acids such as aluminum chloride, boron trifluoride etherate, or zinc triflate [6] [7]. The activated acylating agent then undergoes nucleophilic attack by the C-3 position of 5-fluoroindole, forming the desired oxoacetate derivative. The reaction typically proceeds through a mechanism involving the formation of an acylium ion intermediate, which is stabilized by the Lewis acid catalyst [6].
Recent advances in Friedel-Crafts methodology have focused on the development of more selective and environmentally friendly catalyst systems. Chiral phosphoric acids have been successfully employed as catalysts for enantioselective Friedel-Crafts reactions of indoles, achieving high levels of stereochemical control [8]. These catalysts offer advantages in terms of mild reaction conditions and the ability to control regioselectivity through careful catalyst design.
The use of perfluoroalkyl systems in Friedel-Crafts reactions has emerged as a particularly effective strategy for fluorinated indole derivatives. Studies have shown that fluorinated acetic acids can serve as effective fluoroacetylation reagents under catalyst-free conditions, providing excellent yields of fluoromethyl indol-3-yl ketones [9]. This approach is particularly attractive for the synthesis of methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate due to the presence of the fluorine substituent.
Lewis acid selection is crucial for optimizing Friedel-Crafts reactions. Aluminum chloride remains the most commonly used catalyst, but alternative Lewis acids such as scandium triflate and lanthanide triflates have shown promise for specific applications [7] [10]. The choice of catalyst influences both the reaction rate and the selectivity of the acylation process. For fluorinated substrates, careful catalyst selection is essential to prevent defluorination reactions that can occur under strongly acidic conditions.
Solvent effects in Friedel-Crafts reactions have been extensively studied, with dichloromethane and nitromethane being the most commonly employed solvents. The use of fluorinated alcohols such as hexafluoroisopropanol has been shown to promote Friedel-Crafts alkylation reactions through hydrogen bonding interactions [11]. This approach eliminates the need for traditional Lewis acid catalysts while maintaining high reaction efficiency.
Temperature optimization in Friedel-Crafts reactions typically involves conducting the reaction at low temperatures to minimize side reactions and improve selectivity. The formation of methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate via Friedel-Crafts acylation is typically carried out at temperatures ranging from -78°C to 0°C, depending on the specific catalyst and substrate combination [6].
One-pot synthesis methodologies have gained significant attention in recent years as efficient and atom-economical approaches for the preparation of methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. These methods aim to minimize the number of purification steps and reduce waste generation by combining multiple reaction steps in a single reaction vessel.
The most commonly employed one-pot approach involves the sequential reaction of 5-fluoroindole with oxalyl chloride followed by immediate treatment with methanol without isolation of the intermediate acyl chloride [12]. This methodology eliminates the need for purification of the reactive and potentially unstable glyoxylyl chloride intermediate, thereby improving overall reaction efficiency and reducing handling hazards.
Multicomponent reactions have emerged as particularly attractive one-pot methodologies for indole derivative synthesis. These reactions involve the simultaneous combination of three or more reactants to form the desired product in a single step [13] [14]. For methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate synthesis, multicomponent approaches have been developed that combine the indole formation and acylation steps in a single reaction vessel.
The development of cascade reactions represents another important advancement in one-pot synthesis methodologies. These reactions involve sequential transformations that are triggered by the products of preceding reactions, creating a domino effect that leads to the formation of complex molecular architectures [14]. For fluorinated indole derivatives, cascade reactions have been successfully employed to construct both the indole core and the oxoacetate functionality in a single operation.
Microwave-assisted one-pot synthesis has shown particular promise for the preparation of methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. The use of microwave irradiation allows for rapid heating and efficient mixing, leading to reduced reaction times and improved yields [15]. This approach is particularly beneficial for reactions involving fluorinated substrates, as the rapid heating minimizes the potential for decomposition reactions.
Catalyst-free one-pot methodologies have been developed to address concerns about catalyst removal and purification. These approaches rely on the inherent reactivity of the substrates and careful optimization of reaction conditions to achieve high yields without the need for external catalysts [16]. For methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate synthesis, catalyst-free approaches have been successfully demonstrated using carefully optimized temperature and solvent conditions.
The integration of continuous flow chemistry with one-pot synthesis methodologies represents a cutting-edge approach that combines the benefits of both technologies. Continuous flow reactors allow for precise control of reaction parameters while maintaining the efficiency of one-pot synthesis [16]. This approach is particularly valuable for industrial applications where consistent product quality and scalability are essential.
The development of environmentally sustainable methodologies for the synthesis of methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate has become increasingly important in response to growing environmental concerns and regulatory requirements. Green chemistry principles have been successfully applied to various aspects of the synthesis, including solvent selection, catalyst design, and waste minimization.
Solvent replacement strategies have focused on the substitution of traditional halogenated solvents with more environmentally benign alternatives. Water has emerged as an attractive solvent for certain synthetic transformations, particularly when combined with appropriate catalysts or reaction conditions [17]. The use of ethanol as a green solvent has been demonstrated for multicomponent indole synthesis, providing excellent results under mild conditions [17].
The development of recyclable catalysts represents a significant advancement in green chemistry applications. Heterogeneous catalysts that can be easily separated and reused have been successfully employed for indole synthesis reactions [18]. Poly(4-vinylpyridinium)hydrogen sulfate has been demonstrated as an effective and recyclable catalyst for indole derivative synthesis, providing excellent yields while allowing for multiple catalyst reuse cycles [18].
Oxone-halide catalysis has emerged as a green alternative to traditional oxidation methods for indole functionalization. This approach uses potassium peroxymonosulfate as a terminal oxidant with catalytic amounts of halide salts, eliminating the need for toxic heavy metal oxidants [19]. The methodology produces water as the only byproduct, making it highly attractive from an environmental perspective.
The application of deep eutectic solvents represents another significant advancement in green chemistry for indole synthesis. These solvents are composed of naturally occurring compounds and offer advantages in terms of biodegradability and low toxicity [17]. Deep eutectic solvents have been successfully employed for various indole synthesis reactions, providing yields comparable to traditional methods while significantly reducing environmental impact.
Mechanochemical synthesis approaches have been developed that eliminate the need for solvents entirely. These methods involve the use of mechanical force to promote chemical reactions, typically through grinding or milling techniques [18]. For methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate synthesis, mechanochemical approaches have been demonstrated to provide excellent yields while eliminating solvent waste.
The implementation of atom economy principles has led to the development of synthetic routes that maximize the incorporation of starting materials into the final product. This approach minimizes waste generation and improves overall process efficiency [17]. For methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate synthesis, high atom economy has been achieved through careful selection of reagents and optimization of reaction conditions.
Catalyst optimization has played a crucial role in improving the efficiency, selectivity, and sustainability of synthetic methodologies for methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Systematic studies have been conducted to identify optimal catalyst systems for various synthetic approaches, with particular focus on Lewis acids, organocatalysts, and transition metal catalysts.
Lewis acid catalyst optimization has focused on identifying systems that provide high activity while maintaining selectivity for the desired product. Boron trifluoride etherate and zinc triflate have been identified as particularly effective catalysts for the acylation of 5-fluoroindole with oxalyl chloride [7]. Catalyst loading studies have demonstrated that optimal results are achieved with 1-10 mol% catalyst loading, providing a balance between reaction efficiency and economic considerations.
The development of chiral catalysts has opened new opportunities for the synthesis of enantiomerically pure derivatives of methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Chiral phosphoric acids have been successfully employed as catalysts for enantioselective Friedel-Crafts reactions, achieving enantioselectivities of up to 96% enantiomeric excess [8]. These catalysts offer advantages in terms of mild reaction conditions and broad substrate scope.
Transition metal catalysts have been extensively studied for their ability to promote various synthetic transformations leading to methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Gold catalysts have shown particular promise for indole functionalization reactions, providing high yields and selectivity under mild conditions [20]. The use of supported gold nanoparticles has been demonstrated for one-pot synthesis approaches, offering advantages in terms of catalyst recyclability and ease of separation.
Organocatalyst development has focused on identifying systems that operate under mild conditions while providing high selectivity. Proline-based catalysts have been successfully employed for various indole synthesis reactions, providing excellent yields and stereoselectivity [17]. These catalysts offer advantages in terms of low toxicity and environmental compatibility.
Catalyst immobilization strategies have been developed to address concerns about catalyst recovery and reuse. Heterogeneous catalysts based on supported Lewis acids have been successfully employed for methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate synthesis, providing comparable yields to homogeneous systems while offering advantages in terms of catalyst separation and recycling [21].
The optimization of reaction parameters such as temperature, pressure, and reaction time has been systematically studied to maximize catalyst performance. Temperature optimization studies have demonstrated that most catalytic systems perform optimally at temperatures ranging from 0°C to 60°C, depending on the specific catalyst and substrate combination [22]. Pressure optimization has been particularly important for reactions involving gaseous reagents or products.
Catalyst deactivation studies have identified factors that lead to reduced catalyst performance over time. For Lewis acid catalysts, hydrolysis and coordination to byproducts have been identified as primary deactivation mechanisms [22]. Understanding these mechanisms has led to the development of strategies for catalyst regeneration and improved catalyst stability.
The economic evaluation of catalyst systems has become increasingly important for industrial applications. Cost-benefit analyses have been conducted to identify catalyst systems that provide optimal performance while maintaining economic viability [22]. These studies have led to the identification of catalyst systems that offer excellent performance at reasonable cost, making them attractive for large-scale synthesis applications.